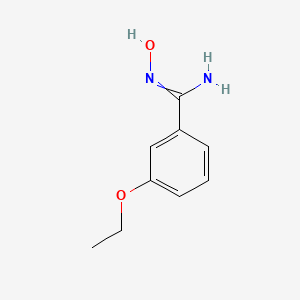

2-(3-Ethoxy-phenyl)-N-hydroxy-acetamidine

Description

Overview of N-Hydroxy-Acetamidine Scaffolds in Medicinal Chemistry Research

The N-hydroxy-acetamidine moiety is a versatile structural motif that has found a significant place in the realm of medicinal chemistry. This functional group is a key component in the design of various enzyme inhibitors. nih.gov The presence of the N-hydroxy group allows these compounds to act as effective chelators of metal ions within the active sites of metalloenzymes, a critical mechanism for inhibiting their catalytic function. bohrium.comnih.govacs.org

Compounds featuring the N-hydroxy-acetamidine scaffold are investigated for their potential to interact with a range of biological targets. Their ability to form stable complexes with metal ions, particularly zinc, makes them valuable candidates in the development of inhibitors for enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). bohrium.comacs.orgresearchgate.net The exploration of N-hydroxy-acetamidine derivatives continues to be an active area of research, with scientists modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties.

Significance of the 2-(3-Ethoxy-phenyl)-N-hydroxy-acetamidine Moiety in Advanced Chemical Synthesis

The specific molecule, this compound, incorporates several key structural features that are of interest in advanced chemical synthesis and drug design. The core structure combines a phenyl ring, an ethoxy group, and the N-hydroxy-acetamidine functional group.

The 2-phenyl-acetamide portion of the molecule is a common structural element in many biologically active compounds. archivepp.comresearchgate.net The substitution pattern on the phenyl ring can significantly influence the molecule's properties. In this case, the ethoxy group at the meta-position (position 3) can alter the compound's lipophilicity and electronic properties, which in turn can affect its binding affinity to target proteins and its metabolic stability. The synthesis of such substituted acetamide (B32628) derivatives is a focal point in the development of new chemical entities. researchgate.netnih.gov

Historical Context of Acetamidine (B91507) and Hydroxamic Acid Derivatives in Preclinical Investigations

The scientific journey of acetamidine and hydroxamic acid derivatives in preclinical research is a rich narrative of chemical innovation. Acetamidine itself, one of the simplest amidines, and its derivatives have long been recognized as important precursors in the synthesis of various nitrogen-containing heterocyclic compounds, such as pyrimidines and imidazoles. wikipedia.orgnih.gov Their utility in constructing complex molecular frameworks has made them staples in synthetic organic chemistry.

Hydroxamic acids, characterized by the -C(=O)N(OH)- functional group, have a distinguished history in medicinal chemistry, primarily owing to their potent metal-chelating properties. bohrium.comacs.org This characteristic was harnessed early on in the development of inhibitors for metalloenzymes. A notable milestone in the application of hydroxamic acid derivatives was the discovery of their ability to inhibit histone deacetylases (HDACs), a class of enzymes implicated in cancer. This led to the development and approval of several hydroxamic acid-based drugs for cancer therapy. nih.govacs.org

The convergence of these two historical streams of research—the synthetic versatility of acetamidines and the biological activity of hydroxamic acids—has paved the way for the investigation of hybrid structures like N-hydroxy-acetamidines. These compounds represent a logical progression in the quest for novel enzyme inhibitors, building upon decades of foundational research in both chemical synthesis and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-8-5-3-4-7(6-8)9(10)11-12/h3-6,12H,2H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZKYWYFNAGECF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Ethoxy Phenyl N Hydroxy Acetamidine

Conventional Synthetic Routes to N-Hydroxy-Acetamidines

Conventional methods provide a reliable foundation for the synthesis of N-hydroxy-acetamidines. These routes typically involve the preparation of a key nitrile intermediate, which is then converted to the final product.

The primary precursor for the target compound is 3-ethoxyphenyl acetonitrile (B52724). Its synthesis is analogous to that of similar alkoxyphenyl acetonitriles, such as the widely documented 3-methoxyphenylacetonitrile. chemicalbook.comnih.gov A common and effective method is the nucleophilic substitution of a 3-ethoxybenzyl halide with a cyanide salt.

The process generally begins with 3-ethoxybenzyl chloride. This starting material can be reacted with sodium cyanide in a polar aprotic solvent like acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO). The use of a catalyst, such as sodium iodide, can facilitate the halide exchange and improve reaction rates. orgsyn.org

Table 1: Representative Reaction Parameters for 3-Ethoxyphenyl Acetonitrile Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 3-Ethoxybenzyl Chloride | Sodium Cyanide (1.5 eq) | Sodium Iodide (0.1 eq) | Acetone | Reflux (56°C) | 16-20 | 85-95 |

| 3-Ethoxybenzyl Bromide | Potassium Cyanide (1.2 eq) | None | DMSO | 70 | 4 | ~90 |

This table presents plausible data based on analogous syntheses described in the literature. chemicalbook.comorgsyn.org

With the 3-ethoxyphenyl acetonitrile precursor in hand, the next critical step is the formation of the N-hydroxy-acetamidine group. A classical and reliable route for this transformation is the Pinner reaction, followed by reaction with hydroxylamine (B1172632).

First, the nitrile is treated with an alcohol, such as ethanol, in the presence of anhydrous hydrogen chloride gas. This reaction forms the corresponding imidate ester hydrochloride, in this case, ethyl 2-(3-ethoxyphenyl)acetimidate hydrochloride.

This intermediate is typically not isolated but is reacted in situ with hydroxylamine (NH₂OH) or one of its salts (e.g., hydroxylamine hydrochloride) in the presence of a base like sodium carbonate or triethylamine. The hydroxylamine displaces the ethoxy group from the imidate to form the desired 2-(3-ethoxy-phenyl)-N-hydroxy-acetamidine.

Table 2: Hypothetical Optimization of the Hydroxylamine Reaction

| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Na₂CO₃ (2.0) | Ethanol | 25 | 12 | 65 | 88 |

| 2 | Triethylamine (2.2) | Ethanol | 25 | 12 | 72 | 91 |

| 3 | Triethylamine (2.2) | Methanol | 25 | 12 | 75 | 93 |

| 4 | Triethylamine (2.2) | Methanol | 40 | 6 | 78 | 95 |

| 5 | DBU (1.5) | THF | 25 | 8 | 70 | 90 |

This table illustrates a potential optimization study. Purity could be assessed by HPLC. researchgate.net

Advanced Synthetic Approaches and Green Chemistry Principles

Modern synthetic chemistry emphasizes not only yield but also efficiency, safety, and environmental impact. These considerations have led to the development of advanced methods applicable to the synthesis of this compound.

Catalysis offers a powerful tool to improve reaction efficiency and reduce waste. While direct catalytic routes to N-hydroxy-acetamidines from nitriles are still an emerging area, principles from related transformations, such as amide synthesis, can be applied. For instance, the use of transition metal catalysts or organocatalysts could potentially enable a more direct conversion. rsc.orgdiva-portal.org A hypothetical approach might involve a metal-catalyzed hydration of the nitrile to the corresponding amide, followed by a separate N-hydroxylation step, or a more advanced one-pot catalytic system that combines these transformations. Green catalysts, such as boric acid, have been shown to be effective in solvent-free amide synthesis and could be explored in this context. semanticscholar.org

Solid-phase synthesis, a cornerstone of peptide and oligonucleotide chemistry, can be adapted for the production of small molecules like this compound, particularly for library generation. rsc.orgrsc.org

A potential solid-phase route would involve:

Immobilization: Attaching a suitable precursor, such as 3-ethoxyphenylacetic acid, to a solid support resin (e.g., Wang or Rink amide resin) via an ester or amide linkage.

On-Resin Conversion: Transforming the immobilized precursor. This could involve converting the carboxylic acid derivative to a nitrile on the resin, followed by conversion to the N-hydroxy-acetamidine moiety.

Cleavage: Releasing the final product from the solid support using a cleavage cocktail, often containing a strong acid like trifluoroacetic acid (TFA).

This approach facilitates purification, as excess reagents and by-products are simply washed away from the resin-bound product after each step. nih.gov

Flow Chemistry Applications for Enhanced Production

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceutical intermediates. While specific literature on the flow synthesis of this compound is not extensively available, the principles of flow chemistry can be applied to the synthesis of N-hydroxyamidine compounds. The benefits of this technology include enhanced reaction control, improved safety, and potential for seamless scale-up. nih.gov

Flow reactors, such as microreactors or packed-bed reactors, provide superior heat and mass transfer compared to batch reactors. nih.gov This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. In the context of synthesizing N-hydroxy-acetamidine derivatives, flow chemistry could enable precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity. For instance, the selective hydrogenation of nitroarenes to N-arylhydroxylamines, a potential step in related syntheses, has been successfully demonstrated in a continuous-flow system, highlighting the potential for improved selectivity and efficiency. mdpi.com

Table 1: Potential Advantages of Flow Chemistry in the Synthesis of this compound

| Feature | Benefit in Synthesis |

| Enhanced Heat Transfer | Improved control over exothermic reactions, minimizing side product formation. |

| Precise Control | Accurate manipulation of temperature, pressure, and residence time for optimal yield. |

| Increased Safety | Smaller reaction volumes reduce the risks associated with hazardous reagents and intermediates. |

| Scalability | Straightforward scaling from laboratory to production by running the system for longer durations. |

| Process Intensification | Integration of multiple steps reduces plant footprint and production time. |

Purification and Isolation Techniques in the Synthesis of this compound

The purity of this compound is paramount for its intended applications. Achieving high purity necessitates effective purification and isolation techniques to remove unreacted starting materials, byproducts, and other impurities.

Chromatography is a powerful technique for the separation and purification of organic compounds. For derivatives of acetamide (B32628) and N-hydroxy-acetamidine, several chromatographic methods can be employed.

High-Performance Liquid Chromatography (HPLC) is a versatile method for both analytical and preparative separations. For compounds with similar structures, such as Acetamide, N-(2-ethoxyphenyl)-, reverse-phase HPLC (RP-HPLC) is a common choice. sielc.com In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This technique separates compounds based on their hydrophobicity.

Column chromatography is a widely used preparative technique for purifying organic compounds. The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and eluent system is crucial for effective separation. For acetamide derivatives, solvent systems of varying polarities, such as hexane (B92381)/ethyl acetate (B1210297) or dichloromethane/methanol, are often used to elute the desired compound from the column. mdpi.comresearchgate.net

Table 2: Chromatographic Methods for Purification

| Chromatographic Technique | Stationary Phase Example | Mobile Phase Example | Principle of Separation |

| Reverse-Phase HPLC | C18 | Acetonitrile/Water with Formic Acid | Hydrophobicity |

| Normal-Phase Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | Polarity |

Crystallization is a fundamental technique for purifying solid organic compounds. illinois.edu The process relies on the principle that the solubility of a compound in a solvent changes with temperature. Recrystallization involves dissolving the impure solid in a suitable hot solvent and then allowing it to cool slowly, leading to the formation of pure crystals while impurities remain in the mother liquor.

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aromatic compounds and those containing amide functionalities, common recrystallization solvents include ethanol, acetonitrile, toluene, and mixtures of solvents. rochester.eduyoutube.com For instance, acetanilide (B955) can be recrystallized from a mixed solvent system. mnstate.edu

For acetamidine (B91507) derivatives, which can be basic, it is sometimes advantageous to form a salt, such as a hydrochloride salt, which may have better crystallization properties. wikipedia.orgorgsyn.orggoogle.com The pH of the solution can also play a critical role in the crystallization process of compounds with acidic or basic groups.

Table 3: General Recrystallization Solvent Selection Guide

| Compound Polarity | Potential Solvents |

| Non-polar to slightly polar | Hexane, Toluene, Acetonitrile |

| Polar | Ethanol, Methanol, Water, or mixed solvent systems |

Finding the optimal conditions for crystallization often requires empirical testing of various solvents and conditions.

Derivatization and Analog Synthesis of 2 3 Ethoxy Phenyl N Hydroxy Acetamidine

Modification of the Ethoxy-Phenyl Moiety

The introduction of various substituents onto the phenyl ring can significantly alter the electronic and steric properties of 2-(3-Ethoxy-phenyl)-N-hydroxy-acetamidine. These modifications are crucial for structure-activity relationship (SAR) studies.

Electron-Donating Groups (EDGs): Groups such as hydroxyl (-OH), additional alkoxy (-OR), or amino (-NH2) groups can be introduced. These groups increase the electron density of the aromatic ring, which can influence the acidity of the N-hydroxy-acetamidine proton and the molecule's interaction with biological targets. For instance, the presence of multiple hydroxyl groups can have additive electronic effects, though this can be counteracted by steric hindrance. researchgate.net

Electron-Withdrawing Groups (EWGs): Halogens (-F, -Cl, -Br), nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) groups decrease the electron density of the ring. This can impact the molecule's pKa and oxidative stability. For example, the nitration of N-(4-ethoxyphenyl)acetamide (phenacetin) yields N-(4-ethoxy-2,5-dinitrophenyl)acetamide, demonstrating a method to introduce strong EWGs. nih.gov

Steric Modifications: The steric bulk of substituents can influence the conformation of the molecule and its ability to fit into a specific binding site. Increasing the size of substituents on the phenyl ring can introduce steric hindrance, which may affect reactivity and selectivity. libretexts.org For example, replacing the ethoxy group with bulkier alkoxy groups (e.g., isopropoxy, benzyloxy) or introducing bulky groups at positions ortho to the acetamidine (B91507) side chain can restrict the rotation of the phenyl ring.

The following table summarizes the electronic and steric effects of common substituents.

| Substituent | Electronic Effect | Steric Effect (van der Waals radius, Å) |

| -H | Neutral | 1.20 |

| -CH3 | Weakly Donating | 2.00 |

| -OCH3 | Donating (Resonance), Withdrawing (Inductive) | ~1.35 (O), 2.00 (CH3) |

| -OH | Strongly Donating | ~1.52 |

| -F | Withdrawing | 1.47 |

| -Cl | Withdrawing | 1.75 |

| -Br | Withdrawing | 1.85 |

| -NO2 | Strongly Withdrawing | ~1.70 (O) |

| -CN | Strongly Withdrawing | ~1.60 (N) |

| -CF3 | Strongly Withdrawing | ~2.20 |

This table provides generalized data on substituent effects.

The position of the ethoxy group on the phenyl ring (ortho, meta, or para) can significantly influence the molecule's properties. The synthesis of these positional isomers is essential for a comprehensive SAR study. The synthesis would typically start from the corresponding positional isomers of ethoxy-substituted phenylacetic acid or a related precursor.

A general synthetic route to 2-(ethoxy-phenyl)-N-hydroxy-acetamidine isomers would involve the following steps:

Start with the appropriate ethoxyphenylacetic acid (2-(2-ethoxyphenyl)acetic acid, 2-(3-ethoxyphenyl)acetic acid, or 2-(4-ethoxyphenyl)acetic acid).

Convert the carboxylic acid to the corresponding methyl or ethyl ester.

React the ester with hydroxylamine (B1172632) in the presence of a base to form the hydroxamic acid, 2-(ethoxy-phenyl)-N-hydroxy-acetamide.

Alternatively, the nitrile (ethoxyphenylacetonitrile) can be reacted with hydroxylamine to directly form the N-hydroxy-acetamidine. nih.gov

The synthesis of a related compound, N-(2-ethoxy-phenyl)-acetamide, is documented, indicating the commercial availability and synthetic accessibility of the 2-ethoxy-phenyl precursor. mdpi.com

| Isomer | Starting Material Example | Potential Synthetic Route |

| Ortho-isomer | 2-Ethoxyphenol (B1204887) | 1. O-Alkylation of 2-ethoxyphenol to get 2-ethoxyphenylacetonitrile. 2. Reaction with hydroxylamine. |

| Meta-isomer | 3-Ethoxyphenylacetic acid | 1. Esterification. 2. Reaction with hydroxylamine to form the hydroxamic acid, followed by further steps if needed. |

| Para-isomer | 4-Ethoxyphenylacetic acid | 1. Conversion to the corresponding acetamide (B32628). 2. Further functional group transformations. |

This table outlines potential synthetic strategies for positional isomers.

Modifications at the N-Hydroxy-Acetamidine Functional Group

The N-hydroxy-acetamidine group offers multiple sites for chemical modification, including the hydroxyl group and the amidino nitrogen atoms.

Modification of the hydroxyl group of the N-hydroxy-acetamidine moiety can produce O-alkylated and O-acylated derivatives, which can act as prodrugs or exhibit altered properties.

Alkylation: The O-alkylation of N-hydroxy compounds can be achieved under various conditions. A common method involves the reaction of the N-hydroxy-acetamidine with an alkyl halide in the presence of a base. The choice of base and solvent is critical to favor O-alkylation over potential N-alkylation. For instance, the use of silver salts of N-hydroxy compounds can promote selective O-alkylation. nih.gov A direct preparation of O-substituted hydroxylamines from alcohols involves the O-alkylation of a protected N-hydroxycarbamate followed by deprotection. organic-chemistry.org

Acylation: O-acylation of the hydroxyl group can be accomplished using acyl chlorides or anhydrides. Acidic conditions are known to favor O-acylation over N-acylation in molecules containing both hydroxyl and amino groups. nih.gov For hydroxamic acids, which are structurally related, acylation can be achieved using various coupling agents. N-alkyl-O-acyl hydroxamic acids can undergo rearrangement to form 2-acyloxyamides, a reaction that should be considered during synthesis design. researchgate.net

| Reaction | Reagents and Conditions | Product Type |

| O-Alkylation | R-X (Alkyl halide), Base (e.g., K2CO3, Ag2O) in a suitable solvent (e.g., DMF, Acetone) | O-Alkyl-N-hydroxy-acetamidine ether |

| O-Acylation | RCOCl (Acyl chloride) or (RCO)2O (Anhydride), often with a base (e.g., Pyridine, Et3N) or under acidic conditions. | O-Acyl-N-hydroxy-acetamidine ester |

This table summarizes general conditions for alkylation and acylation.

The nitrogen atoms of the amidine group can also be targets for derivatization. This can include alkylation or acylation to form N-substituted analogs. The synthesis of N-alkyl-2-(phenyl-quinoxalin-2-ylsulfanyl)acetamides has been reported, showcasing methods for N-alkylation of an acetamide nitrogen. nih.gov The synthesis of N-acylsulfenamides from primary amides provides a potential route to modify the amidino nitrogen. nih.gov

These modifications can influence the basicity and hydrogen bonding capacity of the amidine group.

| Modification | Synthetic Approach Example | Resulting Derivative |

| N-Alkylation | Reaction with an alkyl halide in the presence of a strong base. | N-Alkyl-2-(3-ethoxy-phenyl)-acetamidine |

| N-Acylation | Reaction with an acyl chloride or anhydride. | N-Acyl-2-(3-ethoxy-phenyl)-acetamidine |

This table outlines potential modifications at the amidino nitrogen.

Chiral Synthesis of this compound Analogs

The introduction of chirality into the analogs of this compound can lead to stereoisomers with distinct biological activities. Asymmetric synthesis can be employed to prepare enantiomerically pure or enriched compounds.

Chirality can be introduced by modifying the methylene (B1212753) bridge between the phenyl ring and the acetamidine group. For example, introducing a substituent at this position (e.g., a methyl group) would create a chiral center.

Strategies for Chiral Synthesis:

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. N-acyl chiral auxiliary derivatives have been used for the asymmetric synthesis of chiral aldehydes and ketones. rsc.org Aryl-sulfinamides are important chiral auxiliaries for the asymmetric synthesis of amines and their derivatives. libretexts.org

Asymmetric Catalysis: Chiral catalysts (metal complexes or organocatalysts) can be used to induce enantioselectivity in a reaction. For instance, asymmetric hydrogenation or alkylation of a suitable prochiral substrate could be employed. Organocatalytic [4+2] cycloaddition reactions have been used to create chiral spirocyclic scaffolds. nih.gov

Resolution of Racemates: A racemic mixture of a chiral analog can be separated into its individual enantiomers through techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

A stereoselective synthesis of (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid has been achieved using Evans chemistry, which involves a chiral auxiliary. nih.gov This methodology could potentially be adapted for the synthesis of chiral analogs of the target compound.

| Chiral Synthesis Approach | General Principle | Example from Literature (Related Compounds) |

| Chiral Auxiliary | A removable chiral group guides the formation of a new stereocenter. | Evans chemistry for stereoselective synthesis of β-hydroxy acids. nih.gov |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction. | Asymmetric Henry reaction catalyzed by a chiral nickel complex. nih.gov |

| Chiral Pool Synthesis | Starting from a readily available enantiomerically pure natural product. | Synthesis of enantiomerically pure morphans from (R)-carvone. rsc.org |

This table summarizes common strategies for asymmetric synthesis.

Enantioselective Synthetic Pathways

The development of enantioselective synthetic routes to produce a single enantiomer of a chiral compound is a significant challenge in medicinal chemistry and drug development. For a molecule like this compound, which possesses a chiral center at the carbon atom of the acetamidine group, several strategies could theoretically be employed.

One potential approach involves the use of chiral catalysts in the key bond-forming reactions. For instance, the synthesis could be designed to proceed through a chiral intermediate that is subsequently converted to the final product. A hypothetical reaction could involve the asymmetric reduction of a precursor molecule, such as an oxime or a related imine, using a chiral reducing agent or a metal catalyst with a chiral ligand.

Another strategy could involve the use of a chiral auxiliary. In this approach, a chiral molecule is temporarily attached to a precursor of this compound to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the chiral auxiliary is removed.

A third possibility is enzymatic resolution. This method would involve the use of an enzyme that selectively reacts with one enantiomer of a racemic mixture of this compound or a precursor, allowing for the separation of the two enantiomers.

Diastereoselective Approaches to Related Scaffolds

When synthesizing analogs of this compound that contain multiple stereocenters, controlling the relative stereochemistry between these centers becomes critical. Diastereoselective reactions are designed to produce a specific diastereomer out of several possibilities.

For the synthesis of related scaffolds with an additional stereocenter, a substrate-controlled diastereoselective approach could be utilized. In this method, the existing stereocenter in a chiral starting material directs the formation of the new stereocenter. For example, if a substituent were to be added to the ethyl group of the ethoxy moiety, the existing chirality in the molecule could influence the stereochemical outcome of that addition.

Alternatively, a reagent-controlled diastereoselective synthesis could be employed. This involves using a chiral reagent or catalyst that imposes its own stereochemical preference on the reaction, regardless of the existing stereochemistry in the substrate. This approach would be particularly useful if the desired diastereomer is not the one favored by substrate control.

The synthesis of more complex analogs could also involve diastereoselective cyclization reactions to form heterocyclic scaffolds incorporating the 2-(3-ethoxy-phenyl) moiety. The stereochemistry of the substituents on the newly formed ring would be controlled by the reaction conditions and the nature of the starting materials.

Structural Characterization and Advanced Analytical Techniques

Spectroscopic Characterization of 2-(3-Ethoxy-phenyl)-N-hydroxy-acetamidine and its Derivatives

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By probing the interaction of electromagnetic radiation with the molecule, techniques like NMR, IR, Raman, and Mass Spectrometry provide complementary information about the atomic arrangement, functional groups, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

In ¹H NMR, the ethoxy group is expected to present as a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, arising from spin-spin coupling. The methylene bridge (Ar-CH₂) connecting the phenyl ring to the acetamidine (B91507) group would likely appear as a singlet. The aromatic protons on the 1,3-disubstituted benzene (B151609) ring will produce a more complex set of multiplets in the aromatic region of the spectrum. The protons on the nitrogen and oxygen atoms (NH and OH) often appear as broad singlets whose chemical shifts can be sensitive to solvent and concentration.

In ¹³C NMR, each unique carbon atom in the molecule gives rise to a distinct signal. Key expected signals include those for the C=N carbon of the amidine group, the aromatic carbons (with those bonded to oxygen appearing at lower field), the methylene bridge carbon, and the two carbons of the ethoxy group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for similar functional groups and substitution patterns.

| Atom | ¹H NMR Predicted Shift (ppm) | ¹³C NMR Predicted Shift (ppm) |

| Ethoxy -CH₃ | ~1.4 (triplet) | ~15 |

| Ethoxy -OCH₂- | ~4.0 (quartet) | ~63 |

| Phenyl-CH₂- | ~3.5 (singlet) | ~38 |

| Aromatic C-H | ~6.8 - 7.3 (multiplets) | ~114-130 |

| Aromatic C-O | N/A | ~159 |

| Aromatic C-C | N/A | ~140 |

| Amidine C=N | N/A | ~152 |

| Amidine -NH₂ | variable (broad singlet) | N/A |

| Amidine -OH | variable (broad singlet) | N/A |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule. rsc.org These methods are complementary and probe the vibrational and rotational modes of molecular bonds.

For this compound, the IR spectrum is expected to show strong, characteristic absorption bands. Key vibrations include the O-H and N-H stretching frequencies, which typically appear as broad bands in the region of 3200-3500 cm⁻¹. The C=N stretch of the amidine group is a crucial indicator, expected around 1640-1680 cm⁻¹. mdpi.com Other significant peaks correspond to the aromatic C=C stretching, C-H stretching (both aromatic and aliphatic), and the strong C-O-C stretching of the ether linkage. mdpi.comresearchgate.net

Raman spectroscopy provides complementary information, particularly for the non-polar C=N and C=C bonds, which often yield strong Raman signals. The symmetric vibrations of the benzene ring are also typically prominent in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound Data is based on typical frequency ranges for the specified functional groups found in related amidoxime (B1450833) structures. mdpi.comresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H / N-H | Stretching | 3200 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2980 |

| C=N (Imidine) | Stretching | 1640 - 1680 |

| N-H | Bending | 1580 - 1620 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O-C (Ether) | Asymmetric & Symmetric Stretch | ~1250 and ~1040 |

| N-O | Stretching | 930 - 960 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. libretexts.org For this compound (C₁₀H₁₄N₂O₂), the exact molecular weight is 194.23 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) of 194. The fragmentation of this molecular ion provides valuable structural clues. Common fragmentation pathways for this molecule would likely involve the cleavage of bonds adjacent to the phenyl ring and the functional groups. miamioh.eduyoutube.com

Key expected fragments would arise from:

Loss of the ethoxy group: A fragment corresponding to the loss of ·CH₂CH₃O (45 Da) or C₂H₅ (29 Da).

Benzylic cleavage: Cleavage of the bond between the phenyl ring and the methylene bridge, potentially leading to a stable tropylium (B1234903) ion or a substituted benzyl (B1604629) cation.

Cleavage of the amidine side chain: Fragmentation involving the loss of hydroxylamine (B1172632) (·NHOH, 32 Da) or related species.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Neutral Loss |

| 195 | [M+H]⁺ (in ESI or CI) | N/A |

| 194 | [M]⁺ (Molecular Ion) | N/A |

| 177 | [M-NH₃]⁺ | Ammonia |

| 163 | [M-NH₂OH]⁺ | Hydroxylamine |

| 149 | [M-OC₂H₅]⁺ | Ethoxy radical |

| 121 | [C₈H₉O]⁺ (ethoxyphenylmethyl cation) | C₂H₅N₂O |

| 107 | [C₇H₇O]⁺ (hydroxybenzyl cation) | C₃H₇N₂O |

X-Ray Crystallography for Solid-State Structure Determination

While spectroscopic methods reveal molecular connectivity and functional groups, X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This technique yields precise information on bond lengths, bond angles, and the spatial arrangement of atoms, as well as how molecules pack together in a crystal lattice. ias.ac.in

Crystal Growth Techniques for this compound

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging first step. nih.gov For a polar molecule like this compound, which has hydrogen-bond donor and acceptor sites, several common crystallization methods would be applicable. nih.govyoutube.com

Slow Evaporation: This is the simplest method, involving dissolving the compound in a suitable solvent (such as ethanol, methanol, or ethyl acetate) to create a saturated or near-saturated solution. The solvent is then allowed to evaporate slowly and undisturbed over days or weeks, leading to the gradual formation of crystals as the solution becomes supersaturated. youtube.com

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial. This vial is then placed inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane (B92381) or diethyl ether). Over time, the anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization. youtube.com

Controlled Cooling: The solubility of most compounds decreases as the temperature is lowered. youtube.com Therefore, slowly cooling a saturated solution can effectively induce crystallization. The rate of cooling is crucial; rapid cooling often leads to the formation of many small, unsuitable crystals, whereas slow, controlled cooling promotes the growth of larger, higher-quality single crystals.

Analysis of Molecular Conformation and Intermolecular Interactions

A successful X-ray crystal structure determination would reveal detailed conformational and intermolecular features. Based on the structures of related amidoxime and benzamidine (B55565) derivatives, several key features can be anticipated. researchgate.netnih.govresearchgate.net

Intermolecular Interactions: The presence of both hydrogen-bond donors (O-H and N-H) and acceptors (N, O) makes this compound highly likely to form an extensive network of intermolecular hydrogen bonds in the crystal lattice. mdpi.comresearchgate.net Common motifs include dimeric structures where two molecules are linked by pairs of O-H···N or N-H···O bonds. nih.gov These strong, directional interactions are fundamental in dictating the crystal packing arrangement. Weaker interactions, such as C-H···π stacking between the phenyl rings of adjacent molecules, may also play a significant role in stabilizing the crystal structure. researchgate.netresearchgate.net

Table 4: Typical Crystallographic Parameters for Amidoxime-Related Structures Values are representative of bond lengths and angles found in similar structures in the Cambridge Structural Database.

| Parameter | Description | Typical Value |

| C=N Bond Length | The double bond of the imidine group | 1.28 - 1.30 Å |

| C-N Bond Length | The single bond of the imidine group | 1.32 - 1.35 Å |

| N-O Bond Length | The bond between nitrogen and the hydroxyl oxygen | 1.38 - 1.41 Å |

| C-N-O Angle | The angle within the amidoxime headgroup | 110 - 115° |

| O-H···N H-Bond | Hydrogen bond length between hydroxyl and nitrogen | 2.7 - 3.0 Å |

| N-H···O H-Bond | Hydrogen bond length between amine and oxygen | 2.8 - 3.2 Å |

Chromatographic Methods for Purity Assessment and Quantification in Research Samples

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Without dedicated research on this compound, any attempt to generate content for these sections would fall outside the bounds of established scientific findings. Further investigation and publication of research focused specifically on this compound are required before a detailed and accurate scientific article can be composed.

Computational and Theoretical Investigations of 2 3 Ethoxy Phenyl N Hydroxy Acetamidine

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are instrumental in determining the electronic properties and predicting the spectroscopic behavior of molecules. Through these methods, a detailed picture of the electron distribution and energy levels within 2-(3-Ethoxy-phenyl)-N-hydroxy-acetamidine can be constructed.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. nih.govworldscientific.comThis process minimizes the total energy of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. These geometric parameters are fundamental to understanding the molecule's shape and steric properties. A theoretical study on N-hydroxy amidines has shown that the amide oxime tautomer is generally more stable than the imino hydroxylamine (B1172632) tautomer. nih.gov

Table 1: Hypothetical Optimized Geometry Parameters for this compound| Parameter | Bond/Angle | Value |

| Bond Length | C-C (Aromatic Ring) | ~1.39 Å |

| C-O (Ethoxy) | ~1.36 Å | |

| O-C (Ethyl) | ~1.43 Å | |

| C-C (Acetamidine) | ~1.51 Å | |

| C=N (Amidine) | ~1.28 Å | |

| N-OH | ~1.40 Å | |

| Bond Angle | C-O-C (Ethoxy) | ~118° |

| C-C-N (Acetamidine) | ~115° | |

| C-N-OH | ~110° | |

| Dihedral Angle | Phenyl-C-C-N | Variable |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comThe energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.netThe HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich ethoxy-phenyl and N-hydroxy-acetamidine groups, while the LUMO may be distributed across the aromatic system and the acetamidine (B91507) moiety.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table presents hypothetical data for illustrative purposes.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Electron-donating potential |

| LUMO | -1.5 | Electron-accepting potential |

| HOMO-LUMO Gap | 4.7 | Indicator of chemical stability |

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can predict the spectroscopic signatures of a molecule, which is invaluable for its characterization.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govchemrxiv.orgFor this compound, aromatic protons would be expected in the 6.5-8.0 ppm range, while the ethoxy group protons would appear further upfield. libretexts.orgyoutube.comThe carbon atoms of the aromatic ring typically resonate between 110 and 140 ppm. openstax.org

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. libretexts.orgPredicted IR spectra for this compound would likely show characteristic peaks for the N-H and O-H stretching vibrations, C=N stretching of the amidine group, and aromatic C-H and C=C stretching. openstax.org

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions. Aromatic compounds typically exhibit strong absorptions due to π-π* transitions. fiveable.melibretexts.orgFor this compound, the presence of the substituted aromatic ring would lead to characteristic absorption bands in the UV region, likely around 205 nm and a less intense band between 255-275 nm. libretexts.orgopenstax.org

Table 3: Hypothetical Predicted Spectroscopic Data for this compound This table presents hypothetical data for illustrative purposes.

| Spectroscopy | Feature | Predicted Range |

| ¹H NMR | Aromatic Protons | 6.7 - 7.5 ppm |

| Ethoxy (CH₂) | ~4.1 ppm | |

| Ethoxy (CH₃) | ~1.4 ppm | |

| Acetamidine (CH₂) | ~3.5 ppm | |

| N-OH | Variable | |

| ¹³C NMR | Aromatic Carbons | 110 - 160 ppm |

| C=N (Amidine) | ~155 ppm | |

| IR | O-H Stretch | 3200 - 3600 cm⁻¹ |

| N-H Stretch | 3100 - 3500 cm⁻¹ | |

| C=N Stretch | 1640 - 1690 cm⁻¹ | |

| Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ | |

| UV-Vis | λmax | ~210 nm, ~265 nm |

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of their movements and interactions over time. proquest.comresearchgate.net

Ligand-Target Binding Dynamics (Simulations without specific biological efficacy claims)

MD simulations are a powerful tool for investigating how a small molecule, or ligand, might interact with a biological target such as a protein. nih.govnih.govThese simulations can reveal the stability of a ligand within a binding pocket, the key amino acid residues involved in the interaction, and the types of non-covalent forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. scientiflow.comFor this compound, simulations could explore its binding dynamics with various protein targets to understand the nature of the intermolecular interactions without making claims about its efficacy. The goal is to analyze the stability of the protein-ligand complex over the simulation time. scientiflow.com

Conformational Analysis and Flexibility Studies

Most drug-like molecules are flexible and can adopt various shapes, or conformations. iisjost.orgijpsr.comConformational analysis aims to identify the energetically favorable conformations of a molecule. ingentaconnect.comresearchgate.netFor this compound, the rotation around single bonds, particularly the bond connecting the phenyl ring to the acetamidine group and the bonds within the ethoxy side chain, allows for significant flexibility. Understanding the conformational landscape is crucial as the three-dimensional shape of a molecule often dictates its interaction with biological targets. iisjost.orgStudies have shown that while many ligands bind with low strain energies, some can adopt higher energy conformations to achieve optimal binding. nih.gov

Table 4: Hypothetical Torsion Angles and Energy Barriers for this compound| Rotatable Bond | Description | Typical Torsion Angles | Rotational Energy Barrier (kcal/mol) |

| Phenyl - CH₂ | Rotation of the acetamidine group | 0°, ±90°, 180° | 2 - 5 |

| O - CH₂ (Ethoxy) | Rotation of the ethyl group | -60°, 180°, 60° (gauche, anti) | 1 - 3 |

| C - N (Amidine) | Rotation around the C-N single bond | Planar and non-planar forms | 5 - 10 |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR and cheminformatics are foundational in modern drug discovery, enabling the prediction of a compound's biological activity from its molecular structure. These computational techniques are instrumental in designing and optimizing new bioactive compounds by establishing a mathematical correlation between the physicochemical properties of a series of compounds and their activities. nih.gov

The initial and most critical step in QSAR modeling is the generation of molecular descriptors, which are numerical representations of a molecule's chemical and physical properties. For a series of this compound analogs, a diverse array of descriptors would be calculated to capture the structural variations that could influence their biological activity. These descriptors are typically categorized as follows:

0D-Descriptors (Constitutional): These include basic information such as molecular weight, atom count, and bond count.

1D-Descriptors: These encompass lists of structural fragments and functional groups present in the molecule.

2D-Descriptors (Topological): These are derived from the 2D representation of the molecule and describe aspects like molecular connectivity, shape, and size. Examples include Wiener, Randić, and Kier & Hall molecular connectivity indices.

3D-Descriptors: Calculated from the 3D coordinates of the atoms, these descriptors provide information on the molecule's spatial arrangement, including volume and surface area.

Physicochemical Descriptors: These relate to properties like logP (lipophilicity), polar surface area (PSA), and molar refractivity, which are crucial for absorption, distribution, metabolism, and excretion (ADME) properties.

Quantum-Chemical Descriptors: Obtained from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and electrostatic potential. researchgate.net

Once a large pool of descriptors is generated for the this compound analogs, a selection process is employed to identify the most relevant descriptors that correlate with the biological activity. This is crucial to avoid overfitting the model and to ensure its predictive power. Common techniques for descriptor selection include:

Stepwise Multiple Linear Regression (MLR): Descriptors are sequentially added or removed from the model based on their statistical significance.

Genetic Algorithms: An optimization approach inspired by natural selection to evolve a population of descriptor subsets to find the optimal combination.

Principal Component Analysis (PCA): A dimensionality reduction technique that transforms the original set of correlated descriptors into a smaller set of uncorrelated principal components.

A hypothetical selection of descriptors for a set of this compound analogs and their values are presented in the interactive table below.

| Analog | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Number of Rotatable Bonds |

| Analog 1 | 194.23 | 1.8 | 58.4 | 4 |

| Analog 2 | 208.25 | 2.1 | 58.4 | 5 |

| Analog 3 | 180.20 | 1.5 | 58.4 | 3 |

| Analog 4 | 224.28 | 2.5 | 64.7 | 5 |

| Analog 5 | 193.21 | 1.3 | 78.5 | 4 |

With a set of selected descriptors, a predictive QSAR model can be built to describe the relationship between the structural features of the this compound analogs and their biological activity. Multiple linear regression (MLR) is a common method used for this purpose, resulting in an equation of the form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where c represents the coefficients determined from the regression analysis and D represents the values of the selected descriptors. The statistical quality of the developed QSAR model is assessed using various parameters:

Coefficient of determination (R²): Indicates the proportion of the variance in the biological activity that is predictable from the descriptors.

Cross-validated R² (Q²): A measure of the model's predictive ability, typically calculated using the leave-one-out (LOO) method.

Standard deviation of the regression (s): Represents the average deviation of the predicted values from the observed values.

A robust QSAR model for this compound analogs would have a high R² and Q² and a low standard deviation, indicating a strong correlation and predictive capacity. nih.gov

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For this compound, a pharmacophore model would be generated based on a set of its active analogs. The key pharmacophoric features would likely include:

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the ethoxy group and the N-hydroxy-acetamidine moiety.

Hydrogen Bond Donors (HBD): The hydrogen atom of the hydroxyl group in the N-hydroxy-acetamidine moiety.

Aromatic Ring: The ethoxy-phenyl group.

Hydrophobic Center: The ethyl group of the ethoxy moiety.

By aligning the active analogs and identifying the common spatial arrangement of these features, a 3D pharmacophore model can be constructed. This model serves as a template to screen large compound libraries for novel molecules that fit the pharmacophore and are therefore likely to exhibit similar biological activity. It also provides valuable insights into the potential binding interactions with a biological target.

Molecular Docking Simulations for Putative Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. This technique is crucial for understanding the binding mechanism of this compound at a molecular level.

The first step in a molecular docking study is the identification of a relevant biological target. For a novel compound like this compound, target identification can be achieved through various approaches, including:

Literature Search: Identifying targets of structurally similar compounds. For instance, various N-hydroxy-containing compounds are known to be inhibitors of matrix metalloproteinases (MMPs). mdpi.com

Reverse Docking: Screening the compound against a library of known protein structures to identify potential binding partners.

Experimental Assays: Biochemical assays to determine the compound's effect on various enzymes or receptors.

Once a target protein is identified, its three-dimensional structure is obtained from a public database like the Protein Data Bank (PDB). The protein structure must then be prepared for docking. This preparation typically involves:

Removing water molecules and other non-essential ligands.

Adding hydrogen atoms, which are often missing in crystallographic structures.

Assigning partial charges to the atoms.

Defining the binding site, which is the region of the protein where the ligand is expected to bind.

A variety of docking algorithms are available, each with its own strengths and weaknesses. The choice of algorithm depends on factors such as the size and flexibility of the ligand and receptor. For flexible ligands like this compound, algorithms that allow for conformational sampling of the ligand are essential. Common docking programs include AutoDock, GOLD, and Glide.

Before performing the docking of the compound of interest, it is crucial to validate the docking protocol. This is typically done by redocking the co-crystallized ligand into the active site of the protein. A successful validation is achieved if the docking algorithm can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD).

Once validated, the docking of this compound into the prepared target protein can be performed. The output of the docking simulation is a set of predicted binding poses, ranked by a scoring function that estimates the binding affinity. Analysis of the top-ranked poses reveals the key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues. These insights are invaluable for understanding the molecular basis of the compound's activity and for guiding further lead optimization. For example, docking studies on other acetamide (B32628) derivatives have revealed important hydrogen bond interactions with key residues in the active site of their target proteins. nih.gov

Binding Mode Analysis and Interaction Energy Calculations

Detailed computational and theoretical investigations into the binding mode and interaction energies of this compound are not available in the reviewed scientific literature. While computational methods such as molecular docking and interaction energy calculations are standard techniques for elucidating the binding mechanisms of potential drug candidates, specific studies focusing on this compound have not been identified in publicly accessible research.

Binding mode analysis is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target, such as a protein receptor. This analysis identifies the key amino acid residues within the binding site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are crucial for the ligand's affinity and activity.

Interaction energy calculations provide a quantitative measure of the strength of these interactions. By calculating the binding energy, researchers can estimate the stability of the ligand-receptor complex. Lower, more negative binding energies typically indicate a more stable and favorable interaction.

Although general principles of molecular interactions can be inferred from the structure of this compound, the absence of specific molecular docking studies or quantum mechanical calculations prevents a detailed discussion of its binding behavior with any particular biological target. Information regarding the specific amino acid residues it may interact with, the types of bonds formed, and the corresponding interaction energy values remains undetermined from the available data.

Therefore, the following data tables, which would typically present such findings, remain unpopulated.

Table 1: Binding Mode Analysis of this compound

| Target Protein | Interacting Amino Acid Residues | Type of Interaction |

| Data Not Available | Data Not Available | Data Not Available |

Table 2: Interaction Energy Calculations for this compound

| Target Protein | Binding Energy (kcal/mol) | Key Contributing Residues |

| Data Not Available | Data Not Available | Data Not Available |

Further computational research is required to elucidate the specific binding characteristics and interaction energies of this compound with relevant biological targets.

Molecular and Biochemical Interaction Studies in Vitro

Enzyme Inhibition Assays and Mechanistic Studies

Enzyme inhibition assays are fundamental in determining the interaction of a compound with specific enzymes. These assays can elucidate the compound's potency and mechanism of action.

Investigation of Specific Enzyme Family Targets (e.g., metalloproteinases, demethylases, phosphodiesterases)

To investigate the potential inhibitory activity of 2-(3-Ethoxy-phenyl)-N-hydroxy-acetamidine, it would be screened against a panel of enzymes. Based on its structural features, particularly the N-hydroxy-acetamidine group, relevant enzyme families to investigate would include:

Metalloproteinases: This class of enzymes, which includes matrix metalloproteinases (MMPs), plays a crucial role in tissue remodeling and is a common target for inhibitors in various diseases.

Demethylases: Specifically, histone demethylases are involved in epigenetic regulation and are important targets in cancer research.

Phosphodiesterases (PDEs): These enzymes are involved in signal transduction pathways by hydrolyzing cyclic nucleotides, and their inhibition has therapeutic applications in a range of conditions.

The inhibitory activity would be determined by measuring the residual enzyme activity in the presence of the compound.

Kinetic Analysis of Enzyme Inhibition (e.g., IC50, Ki determination in vitro)

Should initial screening reveal inhibitory activity, further kinetic studies would be performed to quantify the potency of this compound.

IC50 (Half-maximal inhibitory concentration): This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. It is a standard measure of inhibitor potency. A lower IC50 value indicates a more potent inhibitor.

Ki (Inhibition constant): The Ki value is a more specific measure of the binding affinity of the inhibitor to the enzyme. It is determined through detailed kinetic experiments, often involving varying substrate and inhibitor concentrations.

Hypothetical In Vitro Enzyme Inhibition Data for this compound

| Target Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type |

| MMP-9 | Data Not Available | Data Not Available | Data Not Available |

| KDM4A (Histone Demethylase) | Data Not Available | Data Not Available | Data Not Available |

| PDE5A | Data Not Available | Data Not Available | Data Not Available |

Substrate and Cofactor Binding Modulation

Further mechanistic studies would investigate how this compound affects the binding of the natural substrate and any necessary cofactors to the enzyme. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed to directly measure the binding affinities and thermodynamics of these interactions. These studies would reveal whether the compound competes with the substrate or cofactor for the same binding site or binds to an allosteric site to exert its inhibitory effect.

Receptor Binding Profiling (In Vitro)

To assess the broader pharmacological profile of this compound, its potential to interact with various receptors would be evaluated.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor. This involves using a radiolabeled ligand known to bind to the receptor of interest and measuring the ability of the test compound to displace it. The results would indicate whether this compound has any significant off-target receptor binding.

Competitive Binding Studies with Known Ligands

In competitive binding studies, the test compound is incubated with the receptor in the presence of a known ligand. By measuring the displacement of the known ligand, the binding affinity (expressed as a Ki or IC50 value) of the test compound for the receptor can be determined. This helps to understand the compound's selectivity and potential for cross-reactivity with other receptors.

Hypothetical Receptor Binding Profile for this compound

| Receptor Target | Binding Affinity (Ki, nM) | Assay Type |

| Adrenergic Receptor Alpha-1A | Data Not Available | Radioligand Binding |

| Dopamine Receptor D2 | Data Not Available | Competitive Binding |

| Serotonin Receptor 5-HT2A | Data Not Available | Radioligand Binding |

Based on a comprehensive search of publicly available scientific literature, there is no specific information available for the chemical compound This compound .

Searches for in vitro studies, including cell-based target engagement, cellular pathway analysis (such as cytokine modulation, apoptosis induction, or cell proliferation), and phenotypic screening specific to this compound did not yield any relevant research findings. Furthermore, no CAS number or other identifiers could be located for "this compound," which suggests it may be a novel compound not yet described in published literature.

The information found pertains to structurally related but distinct molecules, and per the user's strict instructions, this information cannot be used to describe the requested compound.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for "this compound" at this time.

Structure Activity Relationship Sar Studies of 2 3 Ethoxy Phenyl N Hydroxy Acetamidine Analogs

Systematic Variation of the Ethoxy-Phenyl Substituent

The substituted phenyl ring is a cornerstone of the molecule's interaction with its biological target. The nature and position of substituents on this ring can dramatically alter its electronic and steric properties, thereby influencing binding affinity and efficacy.

Impact of Substituent Position and Nature on Activity

The position of the ethoxy group at the meta-position (position 3) of the phenyl ring is a key determinant of the compound's activity profile. Shifting this group to the ortho- or para-positions, or replacing it with other functionalities, can lead to significant changes in biological response. For instance, studies on related N-substituted chloroacetamides have shown that the position of substituents on the phenyl ring significantly influences their biological activity. nih.gov In a series of N-(substituted phenyl)-2-chloroacetamides, compounds with a halogen at the para-position, such as N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, were among the most active, a fact attributed to their high lipophilicity which facilitates passage through cell membranes. nih.gov

The nature of the substituent is equally crucial. Replacing the ethoxy group with electron-donating or electron-withdrawing groups can modulate the electronic environment of the entire molecule. In studies of N-(substituted phenyl)salicylaldimines, it was found that electron-donor substituents tend to decrease the angle between the rings, which can influence receptor binding. researchgate.net Research on other acetamide (B32628) derivatives has indicated that the introduction of halogen-containing groups on the phenoxy ring can enhance anti-inflammatory activity, while nitro groups may confer analgesic properties. nih.gov

To illustrate the impact of these variations, consider the following hypothetical data based on trends observed in related compound series:

| Compound ID | Phenyl Ring Substitution | Relative Activity |

| 1 | 3-Ethoxy | 1.0 |

| 2 | 4-Ethoxy | 0.7 |

| 3 | 2-Ethoxy | 0.5 |

| 4 | 3-Methoxy | 0.9 |

| 5 | 3-Isopropoxy | 1.2 |

| 6 | 3-Chloro | 0.8 |

| 7 | 3-Nitro | 0.6 |

Correlations Between Aromatic Ring Modifications and Molecular Interactions

Modifications to the aromatic ring directly impact the molecule's ability to form crucial interactions, such as hydrogen bonds and hydrophobic interactions, with its target. The ethoxy group, with its oxygen atom, can act as a hydrogen bond acceptor. Its flexible alkyl chain can also engage in van der Waals interactions within a hydrophobic pocket of a receptor.

Quantitative Structure-Activity Relationship (QSAR) studies on related compounds, such as 2-(aryloxyacetyl)cyclohexane-1,3-diones, have demonstrated that steric fields have a more significant influence on inhibitory activity than electrostatic fields. frontiersin.org This suggests that the size and shape of the substituent on the phenyl ring are critical for optimal binding. For example, increasing the bulk of the alkoxy group from methoxy (B1213986) to ethoxy and then to isopropoxy might lead to a better fit in a specific binding pocket, thus enhancing activity. However, excessively bulky substituents could introduce steric hindrance, leading to a decrease in activity.

Investigation of the N-Hydroxy-Acetamidine Moiety Modifications

The N-hydroxy-acetamidine group is a key pharmacophore, often responsible for the compound's primary mechanism of action, which can involve metal chelation or specific hydrogen bonding patterns.

Effects of Hydroxyl Group Derivatization on Activity

The N-hydroxy group is a critical feature, capable of acting as both a hydrogen bond donor and acceptor, and is often involved in chelating metal ions within the active site of metalloenzymes. Derivatization of this hydroxyl group, for instance, through acetylation or methylation, would be expected to abolish or significantly reduce activity if its hydrogen-donating or chelating ability is essential. Studies on N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives as matrix metalloproteinase inhibitors have highlighted the importance of this moiety for activity. nih.gov

The following table illustrates the expected impact of such modifications:

| Compound ID | Modification of N-Hydroxy Group | Relative Activity |

| 1 | -OH (unmodified) | 1.0 |

| 8 | -OCH3 (O-methylation) | < 0.1 |

| 9 | -OAc (O-acetylation) | < 0.1 |

| 10 | -OPO(OH)2 (O-phosphorylation) | Variable (pro-drug potential) |

Conformational Analysis and SAR

QSAR studies on N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives have successfully modeled inhibitory activity using 2D autocorrelation descriptors, indicating that the spatial arrangement of atoms is key to their function. nih.gov The presence of certain substituents can restrict rotation and lock the molecule into a more bioactive or, conversely, a less active conformation. For instance, a bulky substituent at the ortho-position of the phenyl ring could force the ring to twist relative to the side chain, which may or may not be favorable for binding.

Role of Molecular Flexibility and Rigidity in Binding

The interplay between molecular flexibility and rigidity is a critical determinant of the binding affinity and efficacy of 2-(3-Ethoxy-phenyl)-N-hydroxy-acetamidine analogs as enzyme inhibitors. The ability of a molecule to adopt a specific conformation to fit into a binding site, while also possessing a degree of rigidity to minimize the entropic penalty of binding, is a key principle in drug design.

Research into amidoxime (B1450833) derivatives, a class to which this compound belongs, has highlighted the significance of the inhibitor's tail flexibility and length in its interaction with the target protein. nih.gov For instance, in the context of IDO1 inhibition, the hydrocarbon chain of some inhibitors is noted for its flexibility. nih.gov It has been proposed that strategic control over this flexibility, potentially by introducing more rigid and linear linkers, could enhance the binding capacity within certain pockets of the enzyme's active site. nih.gov

Molecular dynamics simulations have provided further insights, revealing that the binding of an inhibitor can induce conformational changes in the active site of the enzyme. nih.govfrontiersin.org For example, the binding of some amidoxime derivatives to IDO1 can affect the shape of the active pocket's access tunnel, thereby inhibiting the enzyme's catalytic function by obstructing the passage of molecules like oxygen. nih.govfrontiersin.org This induced fit is influenced by the flexibility of the inhibitor.

Furthermore, studies on hydroxyamidine derivatives have explored the replacement of certain structural motifs to modulate rigidity and binding. In one such study, the replacement of a furazan (B8792606) ring with a carbonyl group was investigated. This modification, while altering the electronic and conformational properties of the molecule, led to the discovery of potent inhibitors. nih.gov This suggests that the core structure can be modified to achieve a balance between rigidity and the necessary flexibility for optimal interaction with the target. nih.gov

The table below presents data on a series of hydroxyamidine derivatives, illustrating how modifications to the molecular structure, which in turn affect flexibility and rigidity, can impact inhibitory activity.

| Compound | R Group | hIDO1 IC50 (μM) |

| 1 | 4-F-Ph | 0.078 |

| 2 | 4-Cl-Ph | 0.092 |

| 3 | 4-Br-Ph | 0.11 |

| 4 | 3-F-Ph | 0.23 |

| 5 | 3-Cl-Ph | 0.15 |

| 6 | 3-Br-Ph | 0.18 |

Data sourced from a study on hydroxyamidine derivatives as IDO1 inhibitors. nih.gov

In another set of analogs, the introduction of cyclohexane (B81311) and piperidine (B6355638) substituents was explored to understand the impact of more rigid cyclic structures on the activity.

| Compound | X | R | hIDO1 IC50 (μM) |

| 13 | CH | H | 0.085 |

| 14 | CH | F | 0.045 |

| 15 | O | H | 0.062 |

| 18 | N-Boc | H | 0.028 |

Data from a study on the structure-activity relationship of cyclohexane and piperidine substituted hydroxylamidines. nih.gov

These findings underscore the importance of a well-defined molecular architecture that balances flexibility and rigidity to achieve potent inhibitory activity.

Stereochemical Effects on Molecular Interactions

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a fundamental factor governing its interaction with a biological target. The specific stereochemical configuration of a drug molecule can significantly influence its binding affinity and selectivity.

In the context of enzyme inhibition, a precise stereochemical match between the inhibitor and the enzyme's active site is often a prerequisite for strong binding and potent inhibition. nih.gov This principle is evident in studies of various enzyme inhibitors, where even minor changes in stereochemistry can lead to a dramatic loss of activity. nih.gov For inhibitors to be effective, their chiral centers must align correctly with the corresponding chiral environment of the amino acid residues in the active site.

While specific stereochemical studies on this compound are not extensively detailed in the provided search results, the general principles of stereospecificity in drug-receptor interactions are well-established and applicable. For instance, in the development of inhibitors for other enzymes, the alpha- or beta-configuration of a key functional group has been shown to be critical for achieving high inhibitory potency, corresponding to the enzyme's anomeric selectivity. nih.gov

The importance of stereochemistry is further highlighted by the fact that biological systems, including enzymes, are inherently chiral. This chirality dictates that they will interact differently with the enantiomers or diastereomers of a chiral drug molecule. Therefore, the synthesis and evaluation of individual stereoisomers of this compound analogs would be a critical step in optimizing their therapeutic potential.

Future Research Directions and Advanced Methodologies

Exploration of Novel Molecular Targets for Hydroxy-Acetamidine Scaffolds

The hydroxy-acetamidine functional group is a versatile pharmacophore that has been examined for its binding affinity with various biological targets. While its function as an inhibitor of nitric oxide (NO) synthase is well-documented, upcoming research aims to uncover new molecular targets for this structural framework. Also referred to as amidoximes, N-hydroxy-acetamidines possess electronic and structural qualities that make them potent metal-binding agents and suitable bioisosteres for carboxylic acids and amides.

Recent studies have highlighted that N-substituted amidoximes can serve as powerful and selective inhibitors of matrix metalloproteinases (MMPs), a group of zinc-dependent enzymes involved in tissue remodeling and diseases like cancer and arthritis. A critical interaction is the bidentate chelation of the zinc ion within the active site of MMPs by the amidoxime (B1450833) group. Additionally, the amidoxime moiety has been integrated into inhibitors of other enzymes that contain zinc, such as histone deacetylases (HDACs).

A promising area for future investigation is the potential interaction of hydroxy-acetamidine scaffolds with other metalloenzymes. Enzymes that play a role in key pathological processes, such as bacterial metallo-β-lactamases which contribute to antibiotic resistance, represent potential targets. The capacity of the hydroxy-acetamidine group to effectively chelate metal ions could be harnessed to develop inhibitors for these enzymes. The acetamide (B32628) moiety itself is a component of various clinically prescribed drugs, valued for its therapeutic potential in treating infections, convulsions, and allergies. nih.gov

Development of Prodrug Strategies for 2-(3-Ethoxy-phenyl)-N-hydroxy-acetamidine (Theoretical Considerations)

The clinical application of N-hydroxy-acetamidines can be limited by their physicochemical characteristics, such as high polarity, which can restrict oral bioavailability and cell membrane permeability. nih.gov Prodrug strategies present a practical solution to these challenges. nih.govump.edu.pl For this compound, various theoretical prodrug designs could be employed to mask the polar N-hydroxy-acetamidine group until the drug reaches its intended target. nih.govnumberanalytics.com

A frequently used method is the O-acylation of the N-hydroxy group to create ester prodrugs. These esters are typically more lipophilic than the original compound and can be engineered to be hydrolyzed by endogenous esterases, thereby releasing the active N-hydroxy-acetamidine within the body. Another strategy involves forming O-alkoxycarbonyl derivatives, such as carbonates and carbamates, which are also subject to enzymatic cleavage. A more recent approach is the creation of N,N'-dihydroxyamidines, which have demonstrated improved oral bioavailability for amidine-containing drugs. nih.gov In vivo studies have shown that N,N'-dihydroxybenzamidine, a model compound, had a bioavailability of approximately 91% for benzamidine (B55565) after oral administration. nih.gov

A more sophisticated concept involves developing "bioreversible" prodrugs that are activated by specific enzymes overexpressed in target tissues, like certain cancer cells. For example, prodrugs activated by hypoxia-inducible enzymes could be designed for targeted release within the tumor microenvironment.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The incorporation of artificial intelligence (AI) and machine learning (ML) is transforming the field of drug discovery. nih.govnih.gov These computational tools can be utilized to speed up the identification and optimization of new hydroxy-acetamidine-based compounds. researchgate.netmdpi.com

A primary application is the virtual screening of extensive compound libraries to find new "hits" with the desired activity profile. nih.gov AI/ML models can be trained on existing data from known active and inactive compounds to understand structure-activity relationships (SAR). mdpi.com These trained models can then forecast the activity of new, untested compounds, prioritizing them for synthesis and biological testing. This method significantly cuts down the time and expense associated with conventional high-throughput screening. upenn.edu

Furthermore, generative AI models can be employed to design novel hydroxy-acetamidine derivatives from scratch. These models can learn the fundamental chemical patterns of known active molecules and generate new structures predicted to have high activity and favorable drug-like properties. mdpi.com This permits the exploration of a much wider chemical space than is achievable through traditional medicinal chemistry methods.

ML can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogs. By constructing predictive models for properties like oral bioavailability, metabolic stability, and potential off-target effects, researchers can prioritize compounds with a greater chance of success in later stages of drug development. nih.gov

Advanced Bioconjugation Techniques for Molecular Probe Development

Bioconjugation techniques are crucial for creating molecular probes to investigate the biological activity of compounds such as this compound. nih.gov These probes can be utilized to pinpoint cellular targets, visualize the compound's distribution within cells and tissues, and clarify its mechanism of action. numberanalytics.comnih.govaacrjournals.org